N-(4-anilinophenyl)-3-phenylpropanamide is a synthetic compound belonging to the class of amides, specifically an aromatic amide. This compound features a complex structure that includes an aniline moiety, which is known for its applications in pharmaceuticals and organic synthesis. The compound's potential therapeutic uses are primarily explored in the context of analgesics and opioid receptor interactions.
The compound is synthesized through various chemical methods, often as part of broader research into synthetic opioids and their analogs. The synthesis of similar compounds has been documented in scientific literature, particularly in studies focusing on the metabolic pathways and pharmacological properties of fentanyl analogs .
N-(4-anilinophenyl)-3-phenylpropanamide can be classified as:
The synthesis of N-(4-anilinophenyl)-3-phenylpropanamide typically involves the following steps:
The synthesis may utilize techniques such as:
N-(4-anilinophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
These reactions are often facilitated by specific reagents such as acids, bases, or oxidizing agents, and they may require controlled temperatures and reaction times to optimize yields.
The mechanism of action for N-(4-anilinophenyl)-3-phenylpropanamide, particularly in relation to opioid receptors, involves:
Research indicates that compounds with similar structures exhibit high potency at opioid receptors, suggesting that N-(4-anilinophenyl)-3-phenylpropanamide may also possess significant analgesic properties .
N-(4-anilinophenyl)-3-phenylpropanamide has potential applications in various scientific fields:
This compound exemplifies the ongoing research into synthetic opioids and their derivatives, highlighting both their therapeutic potential and associated risks within pharmacology and toxicology contexts.
The molecular architecture of N-(4-anilinophenyl)-3-phenylpropanamide integrates three pharmacologically significant domains: a terminal aniline-substituted phenyl ring, a central propanamide linker, and a phenyl terminus. This configuration enables precise modulation of electronic properties, steric bulk, and intermolecular interactions. The propanamide linker’s carbonyl group facilitates hydrogen bonding with biological targets, while its three-carbon chain provides optimal spatial separation between aromatic systems [4] [6]. The para-substituted anilinophenyl moiety allows strategic functionalization, as demonstrated in analogs like N-(4-bromophenyl)-3-phenylpropanamide (CID 532829), where bromine enhances molecular polarity and influences crystal packing [1] [4].
Table 1: Structural Domains and Functional Roles
Molecular Domain | Structural Features | Biological Implications |
---|---|---|
Anilinophenyl ring | Para-substitution (Br, NH₂, NO₂) | Modulates electron density & receptor affinity |
Propanamide linker | –NH–C(=O)–CH₂–CH₂– spacer | Enforces conformational rigidity & H-bonding |
Terminal phenyl ring | Optional ortho/meta substitutions | Controls lipophilicity & membrane permeability |
This scaffold’s versatility is evidenced in bioactive analogs such as acyl hydrazone derivatives, where modifications at the propanamide nitrogen yield potent antibacterial agents (EC₅₀: 4.7–9.5 μg/mL against Xanthomonas oryzae) [3]. The electron-withdrawing bromine in N-(4-bromophenyl) variants (CAS 316146-27-7) further demonstrates how substituents influence physicochemical parameters: predicted density 1.408 g/cm³, boiling point 473°C, and pKₐ 13.88 [4] [6]. These properties enable rational design of derivatives with tailored target engagement profiles.
Aromatic amide derivatives emerged as therapeutic scaffolds in the mid-20th century, with seminal work on opioid anilinopiperidines (e.g., fentanyl, 1959) establishing the bioactivity of N-phenylamides [2] [7]. The 1977 patent N-(4-piperidinyl)-N-phenylamides (US4179569A) documented synthetic routes to structurally related analgesics, highlighting nucleophilic displacement reactions between aryl halides and secondary amines as key methodology [7]. This innovation paved the way for 3-phenylpropanamide derivatives, first synthesized via condensation of 3-phenylpropanoic acid with para-substituted anilines using carbodiimide coupling agents or acid chloride intermediates [3] [6].
Table 2: Evolution of Aromatic Amide Therapeutics
Time Period | Key Developments | Representative Compounds |
---|---|---|
1950–1960s | Janssen’s fentanyl synthesis (anilinopiperidine scaffold) | Fentanyl, alfentanil |
1970–1980s | US4179569A: N-(4-piperidinyl)-N-phenylamide analgesics | 4-anilino-N-phenethylpiperidine (4-ANPP) |
1990–2000s | Expansion to propanamide linkers; antibacterial applications | 3-phenylpropanamide acyl hydrazones |
2010–Present | Structural diversification for kinase inhibition & NSO crisis mitigation | Designer fentanyls; kinase-targeted amides |
The 2000s witnessed diversification toward antimicrobial applications, exemplified by 3-phenylpropanamide hydrazones exhibiting EC₅₀ values of 7.6 μg/mL against Ralstonia solanacearum – outperforming commercial agrochemicals thiadiazol copper (66.8 μg/mL) and bismerthiazol (72.4 μg/mL) [3]. Recent innovations leverage computational modeling to optimize these scaffolds for kinase inhibition, as evidenced by pyrazolopyrimidine-amide hybrids (WO2001019829A2) targeting vascular endothelial growth factor receptors [5].
The anilinophenyl-propanamide scaffold demonstrates exceptional polypharmacology, with documented activity across antibacterial, opioid, and kinase-targeted therapeutic domains. Against phytopathogens, derivatives like compound III34 (containing a brominated aromatic system) achieve 52.1% in vivo efficacy against Xanthomonas oryzae, exceeding commercial agrochemicals by >5% [3]. This bioactivity stems from disruption of microbial membrane integrity and inhibition of essential enzymes like DNA gyrase.
In central nervous system (CNS) targeting, the scaffold’s structural similarity to fentanyl metabolites (e.g., 4-ANPP) enables μ-opioid receptor (MOR) engagement [2] [7]. Though N-(4-anilinophenyl)-3-phenylpropanamide itself shows modest MOR affinity, structural analogs exhibit potent analgesic effects through:
Table 3: Documented Bioactivities of Structural Analogs
Compound Class | Biological Activity | Mechanistic Insight | Ref |
---|---|---|---|
3-Phenylpropanamide hydrazones | Antibacterial (Xanthomonas oryzae; EC₅₀ 4.7 μg/mL) | Membrane disruption & protein synthesis inhibition | [3] |
4-ANPP derivatives | μ-Opioid receptor agonism (Kᵢ 1.2–8.7 nM) | G-protein activation & β-arrestin recruitment | [2] |
Pyrazolopyrimidine-amides | Kinase inhibition (VEGFR2 IC₅₀ 0.3 μM) | ATP-binding site occlusion | [5] |
Emerging research suggests kinase modulation potential through allosteric binding at the ATP pocket. Derivatives featuring bicyclic heteroaromatic systems (e.g., pyrazolopyrimidines) conjugated to the propanamide scaffold inhibit VEGFR2 at IC₅₀ 0.3 μM, highlighting applications in angiogenesis-dependent diseases [5]. The scaffold’s metabolic stability is enhanced by para-halogenation, as evidenced in N-(4-bromophenyl) analogs (CAS 316146-27-7) which resist CYP450-mediated hydroxylation [4] [6].
Table 4: Key Pharmaceutical Analogs and Applications
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8